Acetylaconitine
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYIJVYDYCPKW-UOGIXDCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties of Acetylaconitine
Molecular Structure and Stereochemistry
Acetylaconitine (B1212389), also known as 3-acetylaconitine or flaconitine, is a C19-diterpenoid alkaloid with a complex hexacyclic aconitane (B1242193) skeleton. Its chemical formula is C₃₆H₄₉NO₁₂. frontiersin.org The structure is characterized by a dense arrangement of functional groups on a rigid cage-like framework.
The core structure is a norditerpenoid, meaning it has lost one carbon atom (C-20) from the original C20 diterpene precursor. The nitrogen atom is incorporated into a heterocyclic ring system as an N-ethyl group. The stereochemistry of this compound is highly complex, with numerous contiguous stereocenters. Its formal IUPAC name is [(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl] benzoate (B1203000). frontiersin.org This name precisely defines the spatial arrangement of each substituent on the intricate ring system.
Physicochemical Data
The physicochemical properties of this compound are essential for its isolation, characterization, and formulation. Key data are summarized in the table below.
Biosynthesis and Biogenetic Pathways of Acetylaconitine
Precursor Compounds and Initial Diterpene Scaffold Formation
The biosynthesis of all diterpenoid alkaloids, including acetylaconitine (B1212389), originates from the universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govmdpi.com The formation of the diterpenoid alkaloid backbone is a two-phase process. The first phase involves the creation of the C20 diterpene skeleton by terpene synthases (TPS). nih.gov This process starts with the cyclization of the linear GGPP molecule. nih.govmdpi.com
The initial cyclization is catalyzed by a class II diterpene synthase, specifically copalyl-diphosphate synthase (CPS), which transforms GGPP into the intermediate ent-copalyl diphosphate (B83284) (ent-CPP). nih.gov This intermediate, ent-CPP, is considered the sole precursor for the biosynthesis of all diterpenoid alkaloids in Aconitum carmichaelii. nih.gov Following this, a class I diterpene synthase, known as kaurene synthase-like (KSL), facilitates further cyclization or rearrangement of ent-CPP to form various diterpene scaffolds, primarily ent-kaurene (B36324) or ent-atiserene. nih.gov These C20 atisane (B1241233) and kaurane (B74193) skeletons serve as the foundational structures and biosynthetic precursors for the more complex C19-diterpenoid alkaloids like this compound. nih.gov
Enzymatic Steps and Catalytic Mechanisms in Alkaloid Skeleton Formation
The formation of the complex aconitine (B1665448) skeleton is a meticulously orchestrated process involving a series of specific enzymatic reactions. This cascade begins with the synthesis of the fundamental five-carbon building blocks and proceeds through cyclizations and rearrangements to establish the core diterpenoid structure.
The journey to this compound begins with the synthesis of the basic isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net Plants utilize two independent pathways for this purpose: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. researchgate.netresearchgate.net The MEP pathway commences with the formation of 1-deoxy-D-xylulose 5-phosphate (DXP) from D-glyceraldehyde 3-phosphate and pyruvate, a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXPS). researchgate.net A series of subsequent enzymatic steps then converts DXP into IPP. researchgate.net Both the MVA and MEP pathways contribute to the pool of IPP and DMAPP, which are the fundamental building blocks for all isoprenoids, including the diterpenoid alkaloids. researchgate.netresearchgate.netrsc.org
The next crucial step is the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon molecule geranylgeranyl pyrophosphate (GGPP). mdpi.comresearchgate.netnih.gov This reaction is catalyzed by the enzyme geranylgeranyl pyrophosphate synthase (GGPPS). mdpi.comresearchgate.net GGPP serves as the universal precursor for the biosynthesis of diterpenoids. nih.govnih.gov
The linear GGPP molecule then undergoes its first cyclization, a proton-induced reaction catalyzed by a class II diterpene synthase called ent-copalyl diphosphate synthase (CPS). nih.govmdpi.comwikipedia.org This enzyme facilitates the formation of the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.govnih.gov Studies on Aconitum carmichaelii have confirmed that ent-CPP is the exclusive intermediate for the biosynthesis of diterpenoid alkaloids in this species. nih.gov In some plants, CPS and the subsequent enzyme, kaurene synthase, can exist as a bifunctional protein. wikipedia.org
Following the formation of ent-CPP, the pathway diverges to create different diterpene scaffolds through the action of class I diterpene synthases, specifically kaurene synthase-like (KSL) enzymes. nih.gov These enzymes catalyze further cyclization and rearrangement of ent-CPP to produce tetracyclic or pentacyclic diterpenes. nih.govmdpi.com
Two key precursors for the C19-diterpenoid alkaloids are the ent-kaurane and ent-atisane skeletons. nih.govrsc.org Research has shown that different AcKSL enzymes in Aconitum carmichaelii can produce ent-kaurene and ent-atiserene from ent-CPP. nih.gov For instance, AcKSL3-1 was found to produce ent-kaurene, which is a precursor for napelline-type C20-DAs. nih.gov In contrast, AcKSL1 and AcKSL2s are responsible for the biosynthesis of atisine-type C20-DAs. nih.gov The atisine (B3415921) skeleton can then be interconverted to a veatchine (B1205580) skeleton. mdpi.com These initial C20 skeletons are the direct precursors that undergo further modifications to become the C19-diterpenoid alkaloids, a group to which this compound belongs. nih.govmdpi.com
Post-Synthetic Modifications and Derivatization Enzymes
The initial diterpene scaffolds, such as the atisane and kaurene types, undergo a series of extensive modifications that lead to the vast structural diversity observed in aconitine-type alkaloids. These modifications include oxidations, hydroxylations, and the incorporation of a nitrogen atom, ultimately leading to the formation of the complex hexacyclic structure of this compound. nih.govmdpi.com
Cytochrome P450 enzymes (CYP450s) are a superfamily of heme-containing monooxygenases that play a pivotal role in the post-synthetic modification of the diterpene skeleton. mdpi.comnih.govfrontiersin.org These enzymes are crucial for generating the chemical diversity and biological activity of alkaloids by catalyzing a wide array of reactions, including hydroxylation, oxidation, and ring rearrangements. nih.govfrontiersin.org
In the biosynthesis of aconitine-type alkaloids, CYP450s are responsible for the extensive oxidation and hydroxylation of the atisane and kaurene skeletons. mdpi.com For example, ent-kaurene is oxidized to ent-kaurenal (B36371) by ent-kaurene oxidase (KO), which is a CYP701A family enzyme. rsc.org Subsequent modifications, including the incorporation of a β-ethanolamine group derived from the decarboxylation of L-serine, lead to the formation of the atisine skeleton. mdpi.com Further scaffold modifications mediated by CYP450s lead to the various C20-diterpene alkaloid skeletons. mdpi.com
Metabolic studies of aconitine in human liver microsomes have identified CYP3A4, CYP3A5, and CYP2D6 as the primary isoforms responsible for its metabolism, which includes demethylation, N-deethylation, dehydrogenation, and hydroxylation. nih.govnih.gov While these are metabolic reactions in humans, they highlight the types of transformations that CYP450 enzymes can perform on the aconitine scaffold, which are analogous to the biosynthetic modifications occurring in the plant. The high number of oxygen substituents typically found on the aconitine skeleton is a direct result of the activity of these versatile enzymes. frontiersin.org
Data Tables
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Function | Pathway Step |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXPS | Catalyzes the initial step of the MEP pathway. researchgate.net | Precursor Formation |
| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Condenses IPP and DMAPP to form GGPP. mdpi.comresearchgate.net | Precursor Formation |
| ent-Copalyl Diphosphate Synthase | CPS | Cyclizes GGPP to form ent-CPP. nih.govmdpi.com | Diterpene Scaffold Formation |
| Kaurene Synthase-Like | KSL | Converts ent-CPP to ent-kaurene or ent-atiserene. nih.gov | Diterpene Scaffold Formation |
| Cytochrome P450 Enzymes | CYP450 | Catalyze extensive oxidation and hydroxylation of the diterpene skeleton. mdpi.comfrontiersin.org | Post-Synthetic Modification |
Table 2: Precursor Compounds in this compound Biosynthesis
| Compound | Abbreviation | Description |
| Isopentenyl Pyrophosphate | IPP | A five-carbon isoprenoid unit, product of the MVA and MEP pathways. researchgate.netresearchgate.net |
| Dimethylallyl Pyrophosphate | DMAPP | An isomer of IPP, also a product of the MVA and MEP pathways. researchgate.net |
| Geranylgeranyl Pyrophosphate | GGPP | A 20-carbon molecule, the universal precursor for diterpenoids. nih.govmdpi.com |
| ent-Copalyl Diphosphate | ent-CPP | A bicyclic intermediate formed from the cyclization of GGPP. nih.govnih.gov |
| ent-Kaurene | - | A tetracyclic diterpene scaffold, precursor to some diterpenoid alkaloids. nih.govrsc.org |
| ent-Atiserene | - | A tetracyclic diterpene scaffold, precursor to atisine-type alkaloids. nih.gov |
Acyltransferases (BAHD Family) and O-Methyltransferases (OMTs)
The final architecture of this compound and related C19-diterpenoid alkaloids is heavily decorated through the actions of tailoring enzymes, which add functional groups to a core diterpene skeleton. Among the most crucial of these are acyltransferases and O-methyltransferases.
The addition of an acetyl group at the C-8 position and a benzoyl group at the C-14 position are defining features of many toxic aconitine-type alkaloids, including this compound. nih.gov These reactions are catalyzed by acyltransferases, a diverse group of enzymes that transfer acyl moieties from a donor molecule (typically an acyl-coenzyme A) to an acceptor. The BAHD family of acyltransferases is particularly prominent in plant secondary metabolism, responsible for the acylation of a wide variety of substrates. researchgate.net Transcriptome analyses of Aconitum species have identified numerous candidate genes belonging to the BAHD family that are believed to be involved in alkaloid biosynthesis. bvsalud.org For instance, a comparative transcriptomic study of Aconitum pendulum and Aconitum carmichaelii identified 12 BAHD acyltransferase genes potentially related to acetylation modifications. bvsalud.org Researchers have proposed that specific candidates, such as ApBAHD10 from A. pendulum, may be involved in the biosynthesis of aconitine and related compounds like lucidusculine and 14-O-acetylneoline. bvsalud.org
O-methyltransferases (OMTs) are responsible for catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold. These modifications can significantly alter the bioactivity and stability of the final compound. The metabolism of aconitine in biological systems often involves demethylation, which points to the reverse action of methylation during its biosynthesis. mdpi.com While specific OMTs for this compound synthesis have not yet been functionally characterized, their presence is inferred from the chemical structures of the various alkaloids found in Aconitum species and from transcriptomic data that reveals OMT gene expression in tissues where these alkaloids accumulate. nih.govnih.gov
Table 1: Putative Enzyme Classes in Late-Stage this compound Biosynthesis
| Enzyme Family | Putative Function | Evidence |
|---|---|---|
| BAHD Acyltransferases | Catalyze the transfer of acetyl and benzoyl groups to the diterpenoid core. | Identification of multiple candidate genes in Aconitum transcriptomes co-expressed with other pathway genes. researchgate.netbvsalud.org |
Genetic and Transcriptomic Analysis of Biosynthetic Genes
Given that the complete biosynthetic pathway for this compound has not been fully elucidated through traditional biochemical methods, researchers have turned to genomics and transcriptomics to identify candidate genes. nih.gov This approach leverages the fact that genes involved in a specific metabolic pathway are often co-expressed, showing higher levels of transcription in the tissues and at the developmental stages where the target compound is produced. nih.gov
For Aconitum species, diterpenoid alkaloids like this compound accumulate predominantly in the root tissues. nih.gov Therefore, a common strategy is to perform comparative transcriptome analysis, sequencing the RNA from different plant organs (e.g., root, leaf, flower, and bud). nih.govnih.gov By identifying genes that are significantly more highly expressed in the roots compared to other tissues, scientists can generate a list of strong candidates for functional characterization.
Several such studies on Aconitum carmichaelii have successfully generated extensive transcriptomic data. One analysis produced 128,183 unigenes and found that those annotated as being part of the proposed aconitine-type biosynthetic pathway were indeed highly expressed in the root. nih.govnih.gov This work also identified 21 unigenes for cytochrome P450s—another critical enzyme class in alkaloid modification—that were highly expressed in roots, marking them as candidates for involvement in the diversification of these secondary metabolites. nih.govnih.gov Similarly, a study on Aconitum pendulum yielded 47,264 unigenes and identified 44 genes encoding 20 key enzymes for the diterpene skeleton construction and 12 BAHD acyltransferase genes for subsequent modifications. bvsalud.org
These large-scale analyses provide a vital resource for narrowing down the vast number of potential genes to a manageable list for further investigation. nih.govmdpi.com
Table 2: Summary of Selected Transcriptomic Studies in Aconitum
| Species Studied | Tissues Analyzed | Key Findings Relevant to Biosynthesis | Reference |
|---|---|---|---|
| Aconitum carmichaelii | Flower, bud, leaf, root | Identified 128,183 unigenes; pathway genes and 21 candidate P450s highly expressed in root. | nih.govnih.gov |
| Aconitum pendulum | Root, leaf, flower | Identified 47,264 unigenes; found 44 genes for skeleton biosynthesis and 12 candidate BAHD acyltransferases. | bvsalud.org |
| Aconitum gymnandrum | Root, aerial portions | Combined metabolomics and transcriptomics to identify 38 genes in terpenoid biosynthesis, including 6 CYP450s and 7 2-ODDs as candidates for atisine biosynthesis. | mdpi.com |
Discrepancies and Future Directions in Pathway Elucidation
Despite significant advances from transcriptomic studies, the complete biosynthetic pathway of this compound and other complex C19-diterpenoid alkaloids remains far from fully understood. nih.govnih.gov The primary discrepancy is the large number of "missing links"—the specific enzymes that catalyze the majority of the oxidative and tailoring steps have not been functionally validated. rsc.org While many candidate genes have been proposed, their precise roles and substrate specificities are largely unknown. researchgate.netnih.gov
The structural complexity of the intermediates and the sheer number of potential modifying enzymes (like cytochrome P450s, 2-oxoglutarate-dependent dioxygenases, acyltransferases, and methyltransferases) present major challenges to functional characterization. nih.govrsc.org Furthermore, the diversification mechanism that leads to the vast array of different alkaloid structures within the Aconitum genus is a key area that remains unexplored. nih.gov
Future research will need to move from gene discovery to functional validation. Key directions include:
Functional Characterization: Heterologous expression of candidate genes from transcriptomic studies in microbial (e.g., E. coli, yeast) or plant (e.g., Nicotiana benthamiana) systems is a critical next step. nih.govresearchgate.net This allows for in vitro and in vivo assays to determine the specific function of each enzyme.
Gene Silencing: Using techniques like Virus-Induced Gene Silencing (VIGS) in Aconitum plants to knock down the expression of a candidate gene can provide in vivo evidence of its role in the pathway by observing changes in the plant's metabolic profile.
Integrated 'Omics' Approaches: Combining genomics, transcriptomics, proteomics, and metabolomics will provide a more holistic view of the pathway and its regulation. mdpi.comresearchgate.net Co-expression network analysis can further refine candidate gene lists by identifying tightly correlated clusters of genes. mdpi.com
Elucidation of Regulatory Mechanisms: Identifying the transcription factors that control the expression of the biosynthetic gene clusters is essential for understanding how the plant regulates the production of these potent compounds and could offer new avenues for metabolic engineering.
Solving these remaining puzzles will not only satisfy fundamental scientific curiosity but also pave the way for the potential biotechnological production of these medicinally relevant, yet highly toxic, compounds. nih.govresearchgate.net
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 14-O-acetylneoline |
| This compound |
| Aconitine |
| Atisine |
| Benzoylaconine |
| Lucidusculine |
Chemical Synthesis and Derivatization Strategies for Acetylaconitine Analogues
Total Synthesis Approaches to Acetylaconitine (B1212389) and Related Alkaloids
The construction of the complex, polycyclic, and bridged diterpenoid alkaloid skeleton, characteristic of aconitine (B1665448) and its derivatives, has been a long-standing goal in natural product synthesis. While direct total syntheses specifically targeting this compound are not extensively documented as distinct entities, significant advancements have been made in the total synthesis of the parent alkaloid, aconitine, and other closely related C19 diterpenoid alkaloids escholarship.orgacs.orgacs.orgnih.govresearchgate.netwikipedia.orgthieme-connect.com. These synthetic endeavors often employ sophisticated strategies to assemble the fused hexacyclic ring system, utilizing methodologies such as Diels-Alder cycloadditions, radical cyclizations, and Wagner-Meerwein rearrangements escholarship.orgacs.orgacs.orgnih.gov. For instance, the total synthesis of compounds like talatisamine, liljestrandisine, and liljestrandinine, which share the fundamental aconitine skeleton, has been achieved through convergent fragment coupling strategies acs.orgacs.org. These pioneering works highlight the advanced synthetic techniques required to build the core diterpenoid alkaloid framework, which then serves as a foundation for introducing or modifying functional groups, including the characteristic acetyl moiety found in this compound ontosight.ai. The development of unified synthetic strategies aimed at multiple diterpenoid alkaloid subfamilies, including aconitine-type structures, underscores the systematic approach to tackling this class of molecules acs.orgresearchgate.net.
Semi-Synthetic Modifications and Scaffold Diversification
Semi-synthetic approaches offer a pragmatic pathway to generate a diverse array of this compound analogues by modifying naturally occurring or synthetically prepared parent structures. These methods leverage the pre-existing complex scaffold and introduce variations through targeted chemical transformations, allowing for exploration of structure-activity relationships.
Esterification and Acylation Reactions
Esterification and acylation reactions are pivotal for introducing or modifying ester functionalities, particularly the acetyl group at the C-8 position, which is a defining feature of this compound. Selective acylation at C-8 has been demonstrated to enhance metabolic stability, with acetylation using acetic anhydride (B1165640) and pyridine (B92270) yielding monoacetylated derivatives exhibiting increased plasma half-lives benchchem.com. Research has also focused on synthesizing diverse ester derivatives by acylating hydroxyl groups with various acyl chlorides or other acylating agents, leading to analogues with varied steric and electronic properties google.comacs.org. For example, the esterification of a bulleyaconitine A precursor with acyl chlorides (1a-w) resulted in the formation of bulleyaconitine A analogues (2a-w) acs.org. The Yamaguchi esterification protocol is also recognized as a valuable tool for esterification in the synthesis of complex natural products and their analogues frontiersin.org.
Table 4.2.1: Examples of Esterification/Acylation Reactions in Aconitine Alkaloid Synthesis
| Reaction/Reagents | Substrate/Starting Material | Product Type | Notes | Reference |
| Acetic anhydride/Pyridine (1:3, 60°C, 4 h) | Aconitine | Monoacetylated derivatives | Enhanced metabolic stability, increased plasma half-life. | benchchem.com |
| Acyl chlorides (1a-w) / Pyridine/DCM (0°C to 40°C) | Bulleyaconitine A precursor (1) | Bulleyaconitine A analogues (2a-w) | Synthesis of analogues by esterification with various acyl chlorides. | acs.org |
| Acyl chlorides (various) | Aconitine | Ester derivatives (e.g., cyclohexyl, benzoates) | Varied steric and electronic properties. | google.com |
Hydrolysis and Demethylation Reactions
Hydrolysis and demethylation reactions are employed to remove ester or ether functionalities, respectively, from the aconitine scaffold. Hydrolysis of the C-8 acetate (B1210297) and C-14 benzoate (B1203000) groups can occur, with deacetylation at C-8 and debenzoylation at C-14 being key transformations nih.gov. Basic hydrolysis conditions, such as LiOH/THF, can lead to the cleavage of the acetate group, though often yielding complex mixtures where other ester groups are also affected google.com. Selective hydrolysis of the C-14 ester has been a target, and enzymatic hydrolysis, for example, by Pseudomonas esterase, can selectively remove the C-14 benzoate, potentially reducing neurotoxicity google.comnih.gov. Demethylation reactions, such as O-demethylation, are also relevant in the broader context of aconitine alkaloid metabolism and derivatization, leading to compounds like 16-O-demethylaconitine and aconine (B1215550) rfppl.co.infrontiersin.org. The hydrolysis of ester groups is often associated with a decline in bioactivity, indicating the importance of these ester substituents for certain biological effects nih.gov.
Table 4.2.2: Examples of Hydrolysis/Demethylation Reactions in Aconitine Alkaloid Chemistry
| Reaction/Reagents | Substrate/Starting Material | Product Type | Notes | Reference |
| Basic hydrolysis (e.g., LiOH/THF) | Aconitine | Complex mixture, including acetate cleavage | Non-selective, can cleave multiple ester groups. | google.com |
| Pseudomonas esterase | Aconitine | Des-benzoyl derivative (at C-14) | Reduces neurotoxicity by 90%. | nih.gov |
| NaOH | Bulleyaconitine A | Precursor 1 (all ester groups removed) | 98% yield. | acs.org |
| Hydrolysis (general) | Aconitine | 16-O-demethylaconitine, aconine, etc. | Metabolites detected in urine, indicating O-demethylation and ester hydrolysis. | rfppl.co.infrontiersin.org |
| Selective cleavage of C-14 ester (reductive) | Protected aconitine congener | C-14 hydroxyl group | Methods like diisobutylaluminum hydride can be used. | google.com |
Other Functional Group Transformations
Beyond esterification and hydrolysis, various other functional group transformations are employed to diversify the aconitine scaffold. These include oxidation reactions, such as allylic oxidation at C-3, and the activation of allylic alcohols to mesylates followed by elimination nih.gov. Radical cyclizations are utilized to form key skeletal bonds, such as the C7–C8 bond nih.gov. The C-8 acetoxyl group can be replaced by a methoxy (B1213986) group by heating aconitine in methanol, yielding 8-deacetyl-8-O-methyl derivatives wikipedia.org. Pyrolysis of aconitine can lead to the formation of pyroaconitine wikipedia.org. Protection of hydroxyl groups, for example, using silyl (B83357) groups (e.g., TMS, TBDMS), is a common strategy to enable selective modifications at other positions, such as the C-14 ester ontosight.aigoogle.com. Furthermore, modifications on the side chains, such as the C4 acetamidobenzoate group in lappaconitine (B608462), have been explored to modulate activity and toxicity acs.orgaurorabiomed.com. The simplification of the aconitine scaffold itself has also been pursued for the discovery of novel agents, for example, by creating 2-azabicyclo[3.2.1]octan-3-one derivatives researchgate.net.
Table 4.2.3: Examples of Other Functional Group Transformations on Aconitine Alkaloids
| Transformation Type | Reagents/Conditions | Substrate/Intermediate | Product/Outcome | Reference |
| Allylic Oxidation | CAN (Ceric Ammonium Nitrate) | Enol ether | Formation of allylic alcohol at C-3. | nih.gov |
| Mesylation & Elimination | MsCl, Et3N; then elimination | Allylic alcohol | Formation of bis-enone. | nih.gov |
| Radical Cyclization | Bu3SnH, AIBN | Secondary C7 bromide | Conjugate addition into enone at C8, forming hexacyclic skeleton. | nih.gov |
| Methanolysis | Heating in methanol | Aconitine | Replacement of C-8 acetoxyl with methoxy group (8-deacetyl-8-O-methyl derivative). | wikipedia.org |
| Pyrolysis | Heating in dry state | Aconitine | Formation of pyroaconitine. | wikipedia.org |
| Hydroxyl Protection | Silyl groups (e.g., TMS, TBDMS) | Aconitine congener | Enables selective modification of other functional groups (e.g., C-14 ester). | ontosight.aigoogle.com |
| Side Chain Modification | Varied acylating agents, isatoic anhydride | Lappaconitine, Bulleyaconitine A | Synthesis of derivatives with modified side chains (e.g., 2′-aminobenzoates, 2′-acylamidobenzoates). | acs.orgaurorabiomed.com |
| Scaffold Simplification | Design and synthesis of novel heterocyclic systems | Aconitine scaffold | Creation of simplified analogues (e.g., 2-azabicyclo[3.2.1]octan-3-one derivatives). | researchgate.net |
| Oxidation (α,β-unsaturated ketone formation) | PhI(OAc)2-TEMPO, EtOAc/ACT | Lappaconitine·HBr | Formation of α,β-unsaturated ketone. | acs.org |
Reaction Analysis and Optimization in this compound Synthesis
The synthesis of complex molecules such as this compound and its analogues necessitates rigorous reaction analysis and optimization to achieve desired yields, selectivity, and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) are instrumental in monitoring reaction progress and determining product ratios acs.org. Optimization efforts typically focus on critical parameters including the choice of oxidizing agents, solvent composition, reaction temperature, and reagent stoichiometry to maximize the formation of target products while minimizing unwanted side reactions acs.org. For instance, studies have optimized the synergistic effects of co-oxidizing agents like PhI(OAc)2 and TEMPO in mixed solvent systems (e.g., EtOAc/Acetone) to achieve high yields and selectivity in the formation of specific intermediates acs.org. The scale-up of synthetic routes also demands thorough optimization to ensure reproducibility and efficiency acs.orgnih.gov. Furthermore, network analysis has emerged as a valuable strategy to guide the synthesis of complex natural products, including diterpenoid alkaloids, by identifying versatile synthetic intermediates nih.gov.
Table 4.3: Examples of Reaction Analysis and Optimization in Aconitine Alkaloid Synthesis
| Technique/Strategy | Application/Purpose | Example/Details | Reference |
| HPLC | Reaction monitoring, product ratio determination, purity assessment. | Used to determine the ratio of products 3 and 4 in the optimization of lappaconitine derivative synthesis. | acs.org |
| Optimization of Reaction Conditions | Maximizing yield, selectivity, and purity; minimizing side products. | Screening of oxidizing agents (PhI(OAc)2, TEMPO), solvent systems (EtOAc/ACT), reaction temperatures (rt, 40 °C), and reagent ratios for the formation of α,β-unsaturated ketone. | acs.org |
| Scale-Up Synthesis | Translating laboratory-scale procedures to larger production scales. | Development of an efficient, safe, and cost-effective synthesis of QG3030 on a 1.0 kg scale. | acs.org |
| Network Analysis | Identifying synthetic strategies and versatile intermediates for complex natural products. | Used to guide the synthesis of weisaconitine D and liljestrandinine, and potentially other aconitine-type diterpenoid alkaloids. | nih.gov |
| Protecting Groups | Temporarily masking reactive functional groups to allow selective transformations elsewhere in the molecule. | Use of silyl groups (e.g., TMS, TBDMS) to protect hydroxyl groups, enabling selective modification of the C-14 ester. | ontosight.aigoogle.com |
Compound List:
this compound
Aconitine
Talatisamine
Liljestrandisine
Liljestrandinine
Neofinaconitine
Bulleyaconitine A
Lappaconitine
Aconine
Mesaconitine
Hypaconitine
Pyroaconitine
Apetalrine B
Benzoylaconitine
16-O-demethylaconitine
16-O-demethylhypaconitine
6-O-demethylaconine
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is indispensable for unraveling the structures of complex organic molecules like Acetylaconitine (B1212389). It provides detailed information about the arrangement of atoms and their connectivity within the molecule.
One-dimensional NMR experiments, specifically ¹H NMR (proton NMR) and ¹³C NMR (carbon NMR), provide the foundational data for structural assignment.
¹H NMR Spectroscopy: This technique reveals the types of protons present in the molecule, their chemical environments, and their neighboring protons through spin-spin coupling. For acetylated aconitines, characteristic signals typically include:
N-ethyl group: A triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).
Methoxy (B1213986) groups (-OCH₃): Singlets, often appearing in the range of δ 3.1–3.6 ppm, corresponding to protons attached to oxygenated carbons.
Acetoxyl group (-OCOCH₃): A singlet for the methyl protons, typically observed around δ 2.0–2.1 ppm.
Aromatic protons: Signals arising from any benzoyl ester substituents, usually appearing as multiplets in the aromatic region (δ 7.0–8.0 ppm).
Diterpenoid skeleton protons: A complex array of signals, often overlapping, in the aliphatic region (δ 0.8–5.0 ppm), with protons adjacent to oxygen atoms (hydroxyls, ethers) or double bonds appearing at lower field.
¹³C NMR Spectroscopy: This experiment provides information about the carbon backbone of the molecule. Key signals for acetylated aconitines include:
Carbonyl carbon of the acetoxyl group: A characteristic signal in the ester region, typically around δ 170 ppm.
Methoxy carbons: Singlets in the range of δ 49–60 ppm.
Oxygenated carbons: Carbons bearing hydroxyl groups or ether linkages, appearing at lower field (δ 60–90 ppm).
Quaternary carbons and methine carbons: Signals varying across the spectrum, providing insights into the degree of substitution and the carbon framework.
Methylene and methyl carbons: Signals typically found at higher field.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Acetylated Aconitine (B1665448) Derivative
| ¹H NMR (δ, ppm) | Assignment | ¹³C NMR (δ, ppm) | Assignment |
| 1.00 (t, J = 7.1 Hz) | H-22 (N-ethyl) | 13.3 (q) | C-22 (N-ethyl) |
| 2.39, 2.69 (m) | H-21 (N-ethyl) | 49.1 (t) | C-21 (N-ethyl) |
| 3.22, 3.27, 3.31 (each 3H, s) | OCH₃ groups | 56.1 (q), 57.9 (q), 59.2 (q) | OCH₃ carbons |
| ~2.0-2.1 (s) | CH₃ (Acetoxyl) | ~170.4 (s) | C=O (Acetoxyl) |
| 7.40 (2H, t, J = 7.32 Hz) | Aromatic H | 129.6 (s), 129.8 (d, 2C) | Aromatic carbons |
| 7.53 (1H, t, J = 7.32 Hz) | Aromatic H | 128.4 (d, 2C) | Aromatic carbons |
| 7.94 (2H, d, J = 7.32 Hz) | Aromatic H | 133.3 (d) | Aromatic carbons |
| 4.62 (d, J = 4.6 Hz) | H-17 | 61.1 (d) | C-17 |
| 4.71 (d, J = 6.1 Hz) | H-6 | 82.5 (d) | C-6 |
| 5.78 (d, J = 5.8 Hz) | H-7 | 73.5 (s) | C-8 |
| Data is representative and may refer to related acetylated aconitine structures, such as compound 5 described in rhhz.net or general features of 3-acetylaconitine. | Data is representative and may refer to related acetylated aconitine structures, such as compound 5 described in rhhz.net or general features of 3-acetylaconitine. |
To fully elucidate the complex connectivity and stereochemistry, two-dimensional NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, establishing which protons are adjacent to each other. This helps in tracing the carbon backbone and identifying spin systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of proton signals to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons separated by two or three bonds (long-range ¹H-¹³C coupling). This is crucial for connecting different structural fragments, confirming the positions of substituents (like the acetyl group), and assigning quaternary carbons. For instance, HMBC can confirm the attachment of the acetyl group to a specific hydroxyl-bearing carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are close in space, regardless of their connectivity. This technique is vital for determining the relative stereochemistry of the molecule, including the spatial orientation of substituents and the conformation of the ring systems.
These experiments, often performed in conjunction, allow for the systematic assignment of nearly all protons and carbons in the this compound molecule researchgate.netfrontiersin.orgscispace.comresearchgate.netnih.govsemanticscholar.orgbiocrick.com.
The interpretation of chemical shifts and coupling constants, combined with the spatial information from NOESY experiments, enables the precise determination of this compound's structure and stereochemistry. The presence and position of the acetyl group, the configuration of chiral centers, and the orientation of substituents are deduced from these analyses. For example, specific chemical shifts for carbons bearing hydroxyl groups or ester linkages are indicative of the acetyl group's attachment point. The complex coupling patterns in ¹H NMR and the NOE cross-peaks in NOESY spectra are critical for establishing the three-dimensional arrangement of the diterpenoid framework.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry provides essential information about the molecular weight and elemental composition of this compound, as well as clues about its substructures through fragmentation patterns.
High-resolution mass spectrometry, particularly using electrospray ionization (ESI), delivers highly accurate mass measurements. This accuracy allows for the unambiguous determination of the molecular formula by matching the measured mass to theoretical masses of possible elemental compositions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy Applications
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the initial characterization of organic compounds, providing insights into functional groups and electronic transitions.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, allowing for the identification of specific functional groups based on their characteristic absorption frequencies. For this compound, the presence of various functional groups, such as hydroxyl (-OH), ester carbonyl (C=O), ether (C-O-C), aromatic rings, and olefinic bonds, leads to distinct absorption bands in the IR spectrum. While specific detailed IR spectra for this compound are not universally published in the provided snippets, characteristic absorptions for its structural components can be inferred from studies on related diterpenoid alkaloids scholarena.comthieme-connect.com.
| Functional Group | Typical Wavenumber (cm⁻¹) | Relevance to this compound |
| Hydroxyl (-OH) | 3200-3600 (broad) | Presence of hydroxyl groups |
| Ester Carbonyl (C=O) | 1700-1750 | Presence of acetyl groups |
| Aromatic C=C | 1450-1600 | Presence of benzoate (B1203000) moiety |
| C-O (Ether/Ester) | 1000-1300 | Ether linkages and ester bonds |
| C-H (Aliphatic) | 2850-3000 | Alkyl chains and rings |
| C-H (Aromatic) | 3000-3100 | Aromatic ring protons |
These bands, when analyzed collectively, provide a fingerprint that can help confirm the presence of key structural features within this compound gcwgandhinagar.comutdallas.edu.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is particularly useful for identifying chromophores, such as conjugated double bonds and aromatic systems. This compound, with its benzoate ester moiety and complex polycyclic structure, is expected to exhibit characteristic UV-Vis absorption patterns. Aromatic systems, like the phenyl ring in the benzoate ester, typically show absorption maxima (λmax) in the range of 240-280 nm upi.edumsu.edu. Studies on related diterpenoid alkaloids often report UV-Vis spectra to aid in structural identification and purity assessment gcwgandhinagar.comsemanticscholar.orglcms.cz. The specific λmax values and molar absorptivities (ε) can provide further information about the electronic environment and the extent of conjugation within the molecule.
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography is considered the gold standard for determining the precise three-dimensional atomic structure of crystalline compounds wikipedia.orgnih.gov. This technique involves diffracting X-rays off a crystalline sample, generating a pattern of spots whose intensity and position reveal the arrangement of atoms within the crystal lattice. By analyzing this diffraction data, researchers can construct a detailed model of the molecule, including bond lengths, bond angles, and stereochemistry.
For this compound, X-ray crystallography has been employed to provide definitive structural confirmation. Studies have reported the isolation and structure determination of this compound (often referred to as 3-Acetylaconitine in some literature) from Aconitum species, with X-ray diffraction analysis being a key method used for this elucidation rsc.orgresearchgate.net. This technique is invaluable for confirming the complex polycyclic framework and the exact placement of substituents, such as the acetyl and benzoate ester groups, which are critical for understanding the compound's properties and biological activity.
Spectroscopic Techniques for Novel this compound Derivatives
The development of novel derivatives of this compound often requires a comprehensive suite of spectroscopic techniques to confirm their structures and purity. Building upon the methods used for the parent compound, researchers employ advanced analytical tools to characterize modifications or newly synthesized analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are indispensable for structural elucidation of complex organic molecules like diterpenoid alkaloids and their derivatives scholarena.comgcwgandhinagar.comsemanticscholar.org. ¹H NMR provides information about the number, type, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR experiments establish correlations between protons and carbons, allowing for the precise assignment of signals and the confirmation of structural linkages, including the location of newly introduced functional groups in derivatives scholarena.comsemanticscholar.org.
Mass Spectrometry (MS): Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are crucial for determining the molecular weight and elemental composition of novel derivatives gcwgandhinagar.comsemanticscholar.orgresearchgate.netmdpi.com. Fragmentation patterns observed in MS can also provide clues about the structural modifications made to the parent this compound molecule.
Infrared (IR) Spectroscopy: As mentioned previously, IR spectroscopy is used to identify the presence of specific functional groups. In the context of derivatives, IR can confirm the successful introduction or modification of functional groups, such as new ester, amide, or hydroxyl groups, by observing characteristic absorption bands scholarena.comgcwgandhinagar.comsemanticscholar.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be applied to novel derivatives to assess the impact of structural changes on the electronic system, particularly if new chromophores are introduced or existing ones are altered. It also serves as a valuable tool for purity assessment gcwgandhinagar.comsemanticscholar.orglcms.cz.
By integrating data from these spectroscopic techniques, researchers can confidently elucidate the structures of new this compound derivatives, paving the way for further studies into their chemical and biological properties.
Compound List
this compound
Aconitine
Mesaconitine
Hypaconitine
2-O-cinnamoyl hetisine
Cinnamic acid
Ferulic acid
Mechanistic Pharmacological Investigations of Acetylaconitine Preclinical Focus
Molecular Target Identification and Binding Studies
Acetylaconitine (B1212389), a C19-diterpenoid alkaloid, exerts its pharmacological effects through complex interactions with various molecular targets, primarily ion channels. Preclinical investigations have begun to elucidate the specific binding sites and modulatory actions of this compound, with a significant focus on voltage-gated sodium channels.
Voltage-Gated Sodium Channel (VGSC) Interactions
The primary molecular target of this compound and related Aconitum alkaloids is the voltage-gated sodium channel (VGSC), a critical component in the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes. nih.govresearchgate.netfrontiersin.org These channels are large transmembrane proteins that cycle through resting, open, and inactivated states to control the influx of sodium ions. nih.gov
This compound, like its parent compound aconitine (B1665448), is known to bind to neurotoxin receptor site 2 on the α-subunit of VGSCs. researchgate.net This binding site is located within the inner pore of the channel, formed by the S6 transmembrane segments of the four homologous domains (I-IV). nih.govresearchgate.net Neurotoxins that act at this site are typically lipid-soluble and are considered channel activators because they modify the channel's gating properties to favor the open state. researchgate.netfrontiersin.org
Studies on Aconitum alkaloids have categorized them into high and low-affinity groups for binding to site 2. The high-affinity group, to which this compound is likely to belong, typically has Ki values in the low micromolar range. nih.gov The binding of these alkaloids is often use-dependent, meaning they have a higher affinity for channels that are frequently opening and closing. nih.gov
Table 1: Binding Characteristics of Aconitum Alkaloids to VGSC Neurotoxin Receptor Site 2
| Alkaloid Group | Representative K | Binding Characteristics |
| High-affinity | ~1 µM | Binds to neurotoxin receptor site 2, use-dependent binding |
| Low-affinity | ~10 µM | Binds to neurotoxin receptor site 2, use-dependent binding |
This table presents generalized data for Aconitum alkaloids as specific binding affinity studies for this compound are not widely available. Data is based on findings from related compounds. nih.gov
The binding of this compound to neurotoxin receptor site 2 induces significant alterations in the gating kinetics of VGSCs. nih.gov A key effect is a shift in the voltage-dependence of activation in the hyperpolarizing direction. nih.gov This means that the channels can activate and open at more negative membrane potentials, including the resting potential. nih.gov
In a study on rat hippocampal neurons, 3-acetylaconitine at a concentration of 1 µM did not alter the peak amplitude of the sodium current but caused a hyperpolarizing shift in the current-voltage relationship. nih.gov This leads to a persistent activation of sodium channels, as they can open at the resting membrane potential. nih.gov This persistent influx of Na^+ ions can lead to membrane depolarization.
Table 2: Modulatory Effects of this compound on VGSC Gating
| Parameter | Effect of this compound | Consequence | Reference |
| Voltage-Dependence of Activation | Hyperpolarizing shift | Channel opens at more negative potentials | nih.gov |
| Channel Inactivation | Inhibition or slowing | Prolonged Na^+ influx | researchgate.net |
| Intracellular Na^+ Concentration | Increase | Membrane depolarization | nih.gov |
Other Ion Channel Modulation (e.g., Calcium, Potassium)
While the primary focus of this compound research has been on VGSCs, there is evidence to suggest that related Aconitum alkaloids can also modulate other ion channels, including calcium (Ca^2+) and potassium (K^+) channels.
The persistent depolarization caused by the activation of VGSCs can indirectly lead to the opening of voltage-gated calcium channels, resulting in an increase in intracellular Ca^2+ concentration. nih.gov Some studies on the parent compound, aconitine, have shown a direct inhibitory effect on L-type calcium channels in human cardiomyocytes, which contributes to its proarrhythmic effects. nih.gov However, specific studies on the direct effects of this compound on various calcium channel subtypes are limited.
Similarly, the modulation of potassium channels by this compound is not well characterized. Potassium channels are crucial for membrane repolarization and regulating neuronal excitability. mdpi.com Some research indicates that the regulation of muscarinic acetylcholine (B1216132) receptors can be linked to changes in potassium channel currents. nih.gov Given the complex interplay between different ion channels, it is plausible that this compound could have secondary or off-target effects on potassium channels, but further investigation is required to confirm this.
Receptor Binding Assays and Affinity Determination
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel that plays a significant role in cognitive functions and inflammatory processes. mdpi.com It is a homopentameric receptor, meaning it is composed of five identical α7 subunits. mdpi.com The α7 nAChR has a relatively low affinity for acetylcholine and nicotine (B1678760) but a high affinity for antagonists like α-bungarotoxin and methyllycaconitine. mdpi.com
Currently, there is a lack of direct evidence from receptor binding assays to determine the affinity of this compound for the α7 nAChR. Such assays, often employing radiolabeled ligands like [^125I]α-bungarotoxin or [^125I]iodomethyllycaconitine, are crucial for determining the binding affinity (Ki or Kd) of a compound to a specific receptor. nih.govnih.gov Given that some other plant alkaloids have been shown to interact with nAChRs, investigating the potential interaction of this compound with the α7 subtype is a relevant area for future research.
Opioid Receptors (e.g., Kappa-Opioid)
Preclinical research specifically investigating the direct interaction of this compound with opioid receptors, including the kappa-opioid receptor, is not extensively documented in publicly available literature. While the broader class of alkaloids has been studied for various receptor interactions, dedicated binding affinity and functional assay data for this compound on opioid receptor subtypes remain to be fully elucidated.
Dopamine (B1211576) Receptor System Interactions
Similar to opioid receptors, direct preclinical studies detailing the interactions of this compound with the dopamine receptor system are not well-defined in the current scientific literature. The potential for this compound to modulate dopaminergic signaling, either through direct receptor binding or indirect mechanisms, has not been a primary focus of published research.
Enzyme Interactions and Inhibition Kinetics (e.g., Hsp90α, COX-2)
There is a lack of specific preclinical data on the direct interaction and inhibition kinetics of this compound with heat shock protein 90α (Hsp90α) and cyclooxygenase-2 (COX-2). While these enzymes are significant targets in various pharmacological studies, research has not yet focused on characterizing the potential inhibitory or interactive effects of this compound on their activity.
Cellular and Subcellular Mechanisms of Action
Effects on Intracellular Ion Homeostasis (e.g., Na+, Ca2+)
This compound exerts a significant influence on intracellular ion homeostasis, primarily by targeting voltage-gated sodium channels (VGSCs). Preclinical investigations have demonstrated that this compound alters the fundamental properties of these channels, leading to disruptions in intracellular sodium (Na+) concentrations, which can subsequently impact calcium (Ca2+) homeostasis.
In a key preclinical study using patch-clamp recordings on cultivated rat hippocampal neurons, 3-acetylaconitine was found to interact with voltage-dependent sodium channels. At a concentration of 1 µM, while the peak amplitude of the sodium current was not affected, the compound induced a hyperpolarizing shift in the current-voltage relationship. nih.gov This shift results in the activation of sodium currents at the normal resting membrane potential, leading to a persistent influx of Na+ ions. nih.gov This sustained influx disrupts the normal intracellular sodium concentration.
This elevation in intracellular Na+ can indirectly affect intracellular Ca2+ levels through the action of the Na+/Ca2+ exchanger, which under conditions of high intracellular Na+, can reverse its direction of transport and increase Ca2+ influx. While direct interactions of this compound with calcium channels are not as clearly defined, the pronounced effect on sodium homeostasis is a primary mechanism through which it can disrupt intracellular calcium equilibrium.
Table 1: Effect of 3-Acetylaconitine on Voltage-Gated Sodium Channels in Rat Hippocampal Neurons
| Parameter | Observation | Concentration | Implication | Source |
| Peak Na+ Current Amplitude | No significant effect | 1 µM | Does not block the channel pore directly | nih.gov |
| Current-Voltage Relationship | Shifted in the hyperpolarized direction | 1 µM | Na+ channels activate at resting potential | nih.gov |
| Neuronal Excitability | Transiently enhanced, followed by inhibition | 0.01-1 µM | Initial depolarization followed by inactivation | nih.gov |
Modulation of Neurotransmitter Release and Uptake
This compound has been shown in preclinical models to modulate neurotransmitter systems, particularly through the inhibition of neurotransmitter uptake. This effect appears to be a direct consequence of its action on intracellular sodium concentrations.
A study investigating the effects of various Aconitum alkaloids on [3H]noradrenaline uptake in rat hippocampal synaptosomes found that both aconitine and 3-acetylaconitine were potent inhibitors of this process. nih.gov The inhibitory action of this compound on noradrenaline uptake was determined to be indirect. By activating sodium channels and causing an increase in intracellular sodium concentration within the synaptosomes, this compound disrupts the sodium gradient that is essential for the function of the noradrenaline transporter. nih.gov This mechanism was supported by the finding that the inhibitory effect of this compound on noradrenaline uptake was nullified by the presence of tetrodotoxin, a specific blocker of voltage-gated sodium channels. nih.gov
While the modulation of neurotransmitter uptake by this compound is documented, its direct effects on the presynaptic release of neurotransmitters such as glutamate (B1630785) are less clear from the available preclinical data.
Table 2: Inhibitory Potency of Aconitum Alkaloids on [3H]Noradrenaline Uptake in Rat Hippocampal Synaptosomes
| Compound | Ki (Inhibitor Constant) (nM) | Primary Mechanism | Source |
| Aconitine | 230 ± 66 | Indirect, via increased intracellular Na+ | nih.gov |
| 3-Acetylaconitine | 316 ± 96 | Indirect, via increased intracellular Na+ | nih.gov |
| Lappaconitine (B608462) | No inhibition observed | N/A | nih.gov |
| N-desacetyllappaconitine | No inhibition observed | N/A | nih.gov |
Impact on Cellular Signaling Pathways
The direct and specific impacts of this compound on major cellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)/Akt, and Nuclear Factor-kappa B (NF-κB) pathways have not been extensively characterized in preclinical studies. However, some research on related compounds and systems provides context for potential areas of interaction. For instance, some traditional Chinese medicine formulations containing aconitine alkaloids have been associated with the inhibition of the ROS/NF-κB signaling pathway, suggesting a potential anti-inflammatory mechanism.
A recent study highlighted the integration of 3-acetylaconitine into liposomal drug delivery systems to alleviate pain in a spared nerve injury model, hinting at its potential to modulate pain-related signaling pathways. However, the precise molecular targets and signaling cascades directly modulated by this compound to produce this effect require further investigation. The broader family of aconitine alkaloids has been noted for analgesic properties, which are often mediated through complex interactions with ion channels and subsequent modulation of downstream signaling events in neuronal tissues.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Preclinical investigations into the specific effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively detailed in the available research. However, studies on its parent compound, aconitine, provide some context. In vitro research has indicated that aconitine can inhibit cell proliferation and promote apoptosis by negatively modulating the MAPK/extracellular regulated protein kinase (ERK) signaling pathway. nih.gov The MAPK pathways, which include the ERK, p38, and c-Jun N-terminal kinase (JNK) subfamilies, are crucial in regulating cell functions like proliferation, apoptosis, and differentiation. researchgate.netnih.govnih.gov While it is plausible that this compound shares similar mechanisms, direct evidence from dedicated studies on its interaction with the MAPK cascade is limited.
JNK/MAPK-Regulated Apoptosis Pathway
Specific mechanistic studies focusing solely on this compound's role in the JNK/MAPK-regulated apoptosis pathway are not prominently featured in the scientific literature. The JNK pathway is a critical component of the cellular stress response, and its activation is strongly linked to the induction of apoptosis through the modulation of Bcl-2 family proteins and other mitochondrial factors. nih.govyoutube.comscienceopen.com For instance, research on other compounds has shown that activation of the JNK signaling pathway can lead to apoptosis in cancer cells. youtube.com Given that the broader MAPK pathway is a target of the parent compound aconitine, it is hypothesized that the JNK sub-pathway may also be involved in the pharmacological effects of this compound, but direct preclinical evidence is required for confirmation.
Phosphoinositide 3-Kinase/Akt (PI3K-Akt) Signaling
Direct preclinical investigations detailing the interaction of this compound with the Phosphoinositide 3-Kinase/Akt (PI3K-Akt) signaling pathway are limited. The PI3K/Akt pathway is a critical intracellular signaling cascade that governs cell survival, growth, and proliferation, and its dysregulation is common in various diseases. nih.govnih.gov Research on the parent compound, aconitine, has shown that it can negatively modulate the PI3K/Akt pathway, contributing to its anti-proliferative and pro-apoptotic effects. nih.gov Other findings suggest aconitine may trigger intracellular G protein/PI3K/PIP2 signaling pathways. nih.gov While these findings point to a potential mechanism, dedicated studies are needed to elucidate the specific role of this compound in modulating PI3K-Akt signaling.
Wnt/β-catenin Signaling Pathway
There is currently no available information from preclinical studies regarding the mechanistic pharmacological effects of this compound on the Wnt/β-catenin signaling pathway. This evolutionarily conserved pathway is fundamental in embryonic development and tissue homeostasis, with its aberrant activation being linked to various cancers. youtube.comyoutube.comdntb.gov.ua The pathway's core component is β-catenin, the stability and nuclear translocation of which are tightly regulated to control the transcription of target genes. scienceopen.comresearchgate.net Without specific research, the influence of this compound on this signaling cascade remains unknown.
Induction of Cell Apoptosis in Specific Cell Lines
While 3-acetylaconitine is an established pharmaceutical agent, specific studies detailing its apoptotic effects on a wide range of cell lines are not extensively documented in the available literature. nih.gov However, the pro-apoptotic activity of its parent compound, aconitine, has been demonstrated. In a study using the HT22 hippocampal cell line, aconitine treatment was found to induce apoptosis. nih.gov The mechanism involved the upregulation of pro-apoptotic proteins such as Bax, Cytochrome c, Apaf-1, Caspase-9, Fas, Fas-L, Fadd, Caspase-8, and Caspase-3, alongside a decrease in the expression of the anti-apoptotic protein Bcl-2. nih.govnih.gov These findings suggest that aconitine induces apoptosis through both mitochondrial-mediated and death receptor signaling pathways. nih.govnih.gov Furthermore, other derivatives of aconitine have been shown to induce apoptosis and cell cycle arrest in tumor cells. nih.gov
Table 1: Effects of Aconitine (Parent Compound) on Apoptosis-Related Proteins in HT22 Cells
| Protein | Function | Effect of Aconitine Treatment | Citation |
|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | nih.govnih.gov |
| Bcl-2 | Anti-apoptotic | Decreased Expression | nih.govnih.gov |
| Caspase-3 | Executioner Caspase | Upregulation | nih.govnih.gov |
| Caspase-8 | Initiator Caspase (Extrinsic) | Upregulation | nih.govnih.gov |
| Caspase-9 | Initiator Caspase (Intrinsic) | Upregulation | nih.govnih.gov |
This data pertains to the parent compound, aconitine, as specific data for this compound was not available in the search results.
Influence on Membrane Depolarization and Excitability
Preclinical studies have provided specific insights into the effects of 3-acetylaconitine on neuronal membrane potential and excitability, primarily through its interaction with voltage-dependent sodium channels.
In studies using rat hippocampal slice preparations, 3-acetylaconitine demonstrated a concentration-dependent effect on neuronal activity. researchgate.net At concentrations between 0.01-1 µM, it diminished both orthodromic and antidromic population spikes. researchgate.net This inhibitory action was characteristically preceded by a period of transiently enhanced excitability. researchgate.net The onset of this inhibition was use-dependent, meaning it was accelerated by increased stimulation frequency. researchgate.net
Patch-clamp recordings revealed that 3-acetylaconitine directly interacts with voltage-dependent sodium channels. researchgate.net At a 1 µM concentration, it did not alter the peak amplitude of the sodium current but instead shifted the current-voltage relationship in the hyperpolarized direction. researchgate.net This shift results in the activation of sodium channels at the normal resting potential, leading to persistent depolarization and subsequent inactivation of the channels, which ultimately causes a state of inexcitability. researchgate.netfrontiersin.org This mechanism allows 3-acetylaconitine to abolish epileptiform activity induced by either GABA receptor blockade or in a nominal Mg²⁺-free medium. researchgate.net
Table 2: Electrophysiological Effects of 3-Acetylaconitine on Rat Hippocampal Neurons
| Parameter | Observation | Mechanism | Citation |
|---|---|---|---|
| Neuronal Excitability | Transient enhancement followed by inhibition | Use-dependent interaction with Na⁺ channels | researchgate.net |
| Population Spikes | Diminished in a concentration-dependent manner (0.01-1 µM) | Suppression of neuronal firing | researchgate.net |
| Na⁺ Channel Activation | Shifted in the hyperpolarized direction | Activation of Na⁺ channels at resting potential | researchgate.net |
| Na⁺ Current Amplitude | No significant change in peak amplitude | Modification of channel gating, not block | researchgate.net |
In Vitro and In Vivo (Animal Model) Studies of Activity Mechanisms
The mechanisms of this compound have been investigated using both in vitro and in vivo models, primarily focusing on its effects on the nervous system.
In Vitro Studies: The primary in vitro model used to elucidate the mechanism of 3-acetylaconitine has been the rat hippocampal slice preparation. researchgate.net This model allows for the study of neuronal circuits and synaptic transmission in a controlled environment. Using techniques such as extracellular field potential recordings and whole-cell patch-clamp, researchers have been able to directly measure the effects of the compound on population spikes, synaptic potentials, and the properties of individual neurons. researchgate.net These studies were crucial in identifying the voltage-dependent sodium channel as the principal molecular target of 3-acetylaconitine and in characterizing its use-dependent inhibitory action and its influence on the voltage-dependence of channel activation. researchgate.netfrontiersin.org
In Vivo (Animal Model) Studies: In vivo research has explored the therapeutic applications of this compound's activity. One notable example involves a spared nerve injury (SNI) model in animals, which is used to study neuropathic pain. In this model, researchers integrated 3-acetylaconitine into dissolving microneedles (DMNs) for transdermal delivery. This method was designed to overcome the compound's poor water solubility and provide localized, sustained pain relief. The study demonstrated the potential of this delivery system for long-term management of chronic pain, leveraging the known analgesic properties of aconitum alkaloids.
Table 3: Summary of In Vitro and In Vivo Models for this compound Research
| Model Type | Specific Model | Key Techniques/Methods | Major Findings | Citation |
|---|---|---|---|---|
| In Vitro | Rat Hippocampal Slices | Extracellular and patch-clamp recordings | Identified Na⁺ channel modulation as the primary mechanism of action. | researchgate.net |
| In Vivo | Spared Nerve Injury (SNI) Animal Model | Dissolving Microneedle (DMN) delivery | Demonstrated potential for localized, long-term analgesic effect for neuropathic pain. | |
Mechanisms of Analgesic Activity in Animal Models
Preclinical studies have demonstrated that 3-acetylaconitine (AAC) possesses significant analgesic properties, particularly in models of neuropathic pain. nih.govresearchgate.net The underlying mechanism for this antinociceptive effect is closely linked to its interaction with voltage-dependent sodium channels.
Research has categorized 3-acetylaconitine with other potent aconitine-like alkaloids that exhibit a high affinity for site II of voltage-dependent Na+ channels. scilit.com This binding is thought to be a primary mechanism of its analgesic action. The interaction with these channels leads to an enhanced concentration of intrasynaptosomal sodium (Na+) and calcium (Ca2+). scilit.com This modulation of ion homeostasis within the neuron is a key component of its neuropharmacological activity.
In a spared nerve injury (SNI) model in rats, a model for neuropathic pain, administration of 3-acetylaconitine via dissolvable microneedles resulted in effective analgesia. nih.govresearchgate.net The treated animals exhibited an increased mechanical pain threshold and improved load-bearing capacity in their hind legs, indicating a reduction in pain. nih.govresearchgate.net Furthermore, studies have shown that the subcutaneous co-injection of 3-acetylaconitine with the local anesthetic lidocaine (B1675312) can produce prolonged cutaneous analgesia in rats. researchgate.net
Table 1: Preclinical Analgesic Effects of 3-Acetylaconitine
| Animal Model | Observed Effect | Proposed Mechanism | Citation |
|---|---|---|---|
| Rat (Spared Nerve Injury Model) | Increased mechanical pain threshold; Improved hind leg load-bearing. | Not explicitly defined in the study, but linked to its analgesic properties. | nih.govresearchgate.net |
| Rat (Cutaneous Analgesia Model) | Prolonged duration of local anesthesia when co-injected with lidocaine. | Additive or synergistic effect with local anesthetics. | researchgate.net |
| Mouse (General Nociception) | Potent antinociceptive effect. | High-affinity binding to site II of voltage-dependent Na+ channels; Enhanced intrasynaptosomal Na+ and Ca2+ concentrations. | scilit.com |
Mechanisms of Anti-inflammatory Activity (e.g., NO production inhibition)
3-acetylaconitine has been shown to exert anti-inflammatory effects in various preclinical models. nih.gov Studies in mice and rats have demonstrated its ability to inhibit edema and reduce capillary permeability. nih.gov In a rat model of neuropathic pain, which often has an inflammatory component, administration of 3-acetylaconitine was found to reduce inflammation in the body. nih.govresearchgate.net
The specific molecular mechanisms underlying these effects are still under investigation. Research indicates that the compound can inhibit cell migration, a key process in the inflammatory response. nih.gov While the broader anti-inflammatory actions are documented, specific details on its effect on signaling molecules such as nitric oxide (NO) are not extensively covered in the available literature. The related compound, aconitine, is known to exert anti-inflammatory effects by regulating cytokines and inhibiting the NF-κB signaling pathway, but these specific pathways have not been explicitly confirmed for this compound in the reviewed studies. nih.gov
Table 2: Preclinical Anti-inflammatory Effects of 3-Acetylaconitine
| Animal Model | Observed Effect | Citation |
|---|---|---|
| Mice and Rats | Inhibition of edema, reduction of capillary permeability, inhibition of cell migration. | nih.gov |
| Rat (Spared Nerve Injury Model) | General reduction of inflammation. | nih.govresearchgate.net |
Mechanisms of Anti-tumor Activity in Preclinical Cancer Models
Based on available preclinical research, there is limited specific information detailing the anti-tumor mechanisms of this compound. While its parent compound, aconitine, has been investigated for anti-cancer properties—reportedly by inducing apoptosis and inhibiting cancer cell proliferation through pathways like MAPK/ERK and PI3K/AKT—these mechanisms have not been directly attributed to this compound in the reviewed literature. nih.govnih.govresearchgate.net Therefore, the potential anti-tumor activity of this compound and its specific molecular targets in cancer models remain an area for future investigation.
Mechanisms of Cardiotonic and Cardiomodulatory Effects
This compound demonstrates significant cardiotonic and cardiomodulatory effects in preclinical models. It is reported to promote notable cardiotonic effects by increasing the force of myocardial contraction, optimizing cardiac energy metabolism, and improving the heart's pumping efficiency. researchgate.net These actions suggest its potential utility in conditions like chronic heart failure. researchgate.net
The primary mechanism for these effects, similar to its analgesic action, involves the modulation of ion channels. scilit.com this compound's high affinity for voltage-dependent Na+ channels leads to an increase in intracellular Na+ and subsequently Ca2+ concentrations, which enhances cardiac contractility. scilit.comnih.gov However, this potent action on ion channels is also responsible for its significant cardiomodulatory, and often cardiotoxic, effects, including a strong arrhythmogenic potential. scilit.comfrontiersin.org It is also noteworthy that a hydrolysis product of this compound, mesaconine, shows potent cardiotonic and anti-heart failure effects in preclinical studies. nih.gov
Table 3: Preclinical Cardiotonic and Cardiomodulatory Effects of this compound
| Effect | Observed Outcome | Proposed Mechanism | Citation |
|---|---|---|---|
| Cardiotonic | Increased myocardial contraction, optimized energy metabolism, improved cardiac pumping efficiency. | Enhancement of intracellular Na+ and Ca2+ concentrations. | scilit.comresearchgate.net |
| Cardiomodulatory (Arrhythmogenic) | Induction of arrhythmias. | High-affinity binding to site II of voltage-dependent Na+ channels. | scilit.com |
Mechanisms of Neuropharmacological Effects (e.g., Anti-epileptic)
The primary neuropharmacological mechanism of this compound identified in preclinical studies is its action on voltage-dependent ion channels. scilit.com By binding with high affinity to site II of Na+ channels, it enhances intrasynaptosomal concentrations of free Na+ and Ca2+. scilit.com This fundamental action on neuronal ion homeostasis underlies its other pharmacological effects, including analgesia and neurotoxicity.
In a study using a rat model of spared nerve injury, 3-acetylaconitine was observed to have a protective effect on spinal cord neurons. nih.govresearchgate.net This finding suggests a neuropharmacological activity beyond simple analgesia.
However, there is a lack of specific preclinical research investigating this compound as a potential anti-epileptic agent. The general mechanisms of anti-epileptic drugs often involve the modulation of voltage-gated ion channels, enhancement of GABA-mediated inhibition, or attenuation of glutamate-mediated excitation. epilepsysociety.org.uk While this compound's known action on Na+ channels aligns with one of these general anti-epileptic mechanisms, its specific potential for anti-seizure activity has not been established in the reviewed literature.
Structure Activity Relationship Sar Studies of Acetylaconitine and Its Derivatives
Methodological Approaches for SAR Determination
The investigation of acetylaconitine's SAR has employed a multifaceted approach, integrating synthetic chemistry, biological assays, quantitative structure-activity relationship (QSAR) modeling, and computational chemistry.
Synthesis of Analogs and Derivatives: A common strategy involves the chemical modification of the parent This compound (B1212389) molecule to create a series of derivatives. These modifications target specific functional groups or structural regions to probe their contribution to biological activity nih.govresearchgate.net.
Biological Assays: Synthesized derivatives are then subjected to various in vitro and in vivo biological assays to evaluate their pharmacological effects, such as cardiotonic activity, analgesic potency, or antitumor efficacy nih.govnih.gov. These assays provide quantitative data (e.g., EC50, IC50) that can be correlated with structural changes.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies utilize statistical methods to establish mathematical relationships between the chemical structure of a series of compounds and their observed biological activity. This approach allows for the prediction of activity for novel, unsynthesized compounds and identifies key structural descriptors influencing activity nih.govrsc.orgresearchgate.netbiochempress.com.
Computational Chemistry and Molecular Docking: Advanced computational techniques, including molecular docking and simulations, are employed to predict how molecules interact with biological targets at an atomic level. These methods help elucidate binding modes, identify critical interaction points, and rationalize observed SAR trends nih.govnih.govbiochempress.comresearchgate.netresearchgate.net.
Identification of Key Pharmacophoric Features and Functional Groups
The complex polycyclic diterpenoid skeleton of this compound, adorned with various functional groups, dictates its biological interactions. SAR studies have pinpointed several key structural elements crucial for its activity and toxicity.
Ester groups, particularly at the C-8 and C-14 positions, play a significant role in both the pharmacological activity and toxicity of this compound.
Toxicity and Channel Modulation: this compound is a diester, typically featuring an acetate (B1210297) group at C-8 and a benzoyl group at C-14 rsc.orgfrontiersin.org. These ester moieties are strongly implicated in its cardiotoxicity and its ability to modulate voltage-sensitive sodium channels (VSSCs) by keeping them in an open conformation, leading to arrhythmogenic effects nih.govrsc.orgbiochempress.com. Specifically, the benzoyl ester at C-14 and the C-8 acetate are considered major contributors to its high toxicity rsc.org.
Analgesic Activity and Hydrolysis: Hydrolysis of these ester groups results in monoester or non-esterified alkaloids, which exhibit significantly reduced toxicity rsc.org. For instance, the hydrolysis of the β-acetate at C-8 leads to benzoylaconine, and further hydrolysis yields aconine (B1215550), both of which are less toxic than this compound nih.govrsc.org. Crucially, the loss of ester groups also correlates with a reduction or loss of analgesic activities rsc.org.
Differential Channel Effects: While this compound and related compounds like 3-acetylaconitine (possessing acetate groups at both C-8 and C-14) act as activators by desensitizing Na+ channels, other derivatives like lappaconitine (B608462) (a monoester) and N-deacetyllappaconitine (non-esterified) function as blockers by deactivating these channels biochempress.comnih.gov. This difference in channel interaction highlights the critical role of the esterification pattern in determining the pharmacological outcome. For example, compounds with ester groups at C-8 and C-14 are associated with channel opening properties, whereas their absence leads to channel blockade biochempress.com.
Table 1: Influence of Ester Groups on Activity and Toxicity of Aconitine (B1665448) Alkaloids
| Compound Name | Ester Groups (C8, C14) | Primary Activity Profile | Toxicity Profile | Key Structural Feature Impact | Reference |
| This compound (AC) | Acetate (C8), Benzoyl (C14) | Cardiotonic, Analgesic, Cardiotoxic, Na+ channel activator | High | Diester; C8-acetate and C14-benzoyl are key to toxicity and Na+ channel activation/desensitization. nih.govrsc.orgbiochempress.com | nih.govrsc.orgbiochempress.com |
| 3-Acetylaconitine | Acetate (C8), Acetate (C14) | Analgesic | Moderate/High | Diester; contributes to analgesic activity, but potentially less toxic than AC depending on specific ester. rsc.orgresearchgate.net | rsc.orgresearchgate.net |
| Benzoylaconine | Hydroxyl (C8), Benzoyl (C14) | Reduced cardiotoxicity compared to AC | Lower | Monoester (C14-benzoyl); hydrolysis of C8-acetate reduces toxicity. rsc.org | rsc.org |
| Aconine | Hydroxyl (C8), Hydroxyl (C14) | Minimal activity, significantly reduced toxicity | Very Low | Non-esterified; loss of ester groups drastically reduces toxicity and analgesic activity. rsc.org | rsc.org |
| Lappaconitine | Monoester (e.g., C8-OAc) | Analgesic, Antiarrhythmic, Na+ channel deactivator | Lower | Monoester; deactivates Na+ channels, leading to different pharmacological effects compared to AC. biochempress.comnih.gov | biochempress.comnih.gov |
Nitrogen Atom: The presence of a tertiary nitrogen atom in the A-ring is critical for the analgesic activity of this compound derivatives nih.gov. This nitrogen atom, when protonated under physiological conditions, likely plays a key role in binding to receptors or ion channels nih.gov. Its moderate basicity and compact spatial structure are considered essential for retaining activity nih.gov.
Polycyclic Core: The complex, cage-like polycyclic diterpenoid skeleton provides the rigid scaffold upon which functional groups are strategically positioned nih.gov. This intricate three-dimensional structure is vital for achieving the correct orientation and affinity for drug targets, such as voltage-sensitive sodium channels or heat shock protein 90 alpha (Hsp90α) nih.govbiochempress.comnih.gov. Modifications to the core structure can drastically alter activity nih.gov.
Hydroxyl (-OH) and methoxyl (-OCH3) groups are common substituents on the diterpenoid skeleton and can influence both the activity and toxicity profiles.
Toxicity Contribution: Methoxyl groups at positions C-1, C-6, C-16, and C-18, along with a hydroxyl group at C-13, have been noted to contribute to the toxicity of aconitine alkaloids rsc.org.
Activity Enhancement: Conversely, the introduction of hydroxyl or carbonyl groups at the 3-position of the this compound skeleton has been shown to enhance biological activity nih.gov.
Channel Interaction: The hydroxyl group at C-13, alongside the ester groups at C-8 and C-14, is considered crucial for the channel-opening properties of aconitine-type alkaloids biochempress.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR has been instrumental in deciphering the complex relationships between the structures of aconitine alkaloids and their biological effects, particularly concerning toxicity and anti-inflammatory activity.
Toxicity Prediction: QSAR studies have been employed to predict the toxicity of diterpene alkaloids from Aconitum and Delphinium species. Models have identified descriptors such as atomic packing density within the molecular volume, surface polarity, the number of carbonyl (C=O) groups, and lipophilicity as key determinants of toxicity researchgate.net. Molecular size descriptors, including molecular weight and molar refractivity, have also been linked to the mode of toxic action rsc.org.
Anti-inflammatory Activity: A Partial Least Squares (PLS) QSAR model developed for the anti-inflammatory activity of diterpenoid alkaloids demonstrated a high correlation with experimental data (R² = 0.981, Q² = 0.925) nih.gov. This model utilized various physicochemical and topological descriptors, including Surface Area (SAA), Surface Area to Volume Ratio (SAG), Molecular Volume (VOL), Hydrophilic/Hydrophobic Balance (HE), LogP (lipophilicity), Refractivity (REF), Polarity (POL), Molecular Weight (MASS), Benzene Equivalent (BE), and Hydrogen Bond Donor/Acceptor counts (HF) nih.gov.
Table 2: Key QSAR Descriptors and their Association with Anti-inflammatory Activity
| Descriptor | Coefficient | Impact on Activity (as per model) | Reference |
| SAA | -0.0260 | Negative correlation | nih.gov |
| SAG | +0.0086 | Positive correlation | nih.gov |
| VOL | +0.0011 | Positive correlation | nih.gov |
| HE | -0.0641 | Negative correlation | nih.gov |
| LogP | -0.2628 | Negative correlation | nih.gov |
| REF | -0.05594 | Negative correlation | nih.gov |
| POL | -0.2211 | Negative correlation | nih.gov |
| MASS | -0.1964 | Negative correlation | nih.gov |
| BE | +0.088 | Positive correlation | nih.gov |
| HF | +0.1398 | Positive correlation | nih.gov |
(Note: The QSAR model equation provided in the source is: log(EC50) = -0.0260 × SAA + 0.0086 × SAG + 0.0011 × VOL - 0.0641 × HE - 0.2628 × LogP - 0.05594 × REF - 0.2211 × POL - 0.1964 × MASS + 0.088 × BE + 0.1398 × HF. The "Impact on Activity" is inferred from the sign of the coefficient in relation to the EC50 value.)
Computational Chemistry and Molecular Docking in SAR Elucidation
Computational chemistry and molecular docking provide crucial insights into the molecular mechanisms underlying the SAR of this compound, helping to visualize and quantify interactions with biological targets.
Target Interaction: Molecular docking studies have revealed how this compound derivatives interact with specific targets. For example, certain derivatives have been shown to bind effectively to the ATP-binding pocket of Hsp90α, forming hydrogen bonds and hydrophobic interactions with key amino acid residues nih.gov.
Sodium Channel Binding: Computational studies have confirmed that aconitine-type compounds bind to activated sodium channels, stabilizing the open conformation. The nitrogen atom, the C-13 hydroxyl, the C-14 benzoyl ester, and the C-8 acetyl group are identified as critical for these channel-opening properties biochempress.com. Docking simulations help map these interactions, explaining why the absence of these functional groups leads to channel blockade rather than activation biochempress.com.
Rational Drug Design: By predicting binding affinities and identifying key pharmacophoric features, computational methods facilitate the rational design of novel analogs with enhanced efficacy and reduced toxicity. This approach is vital for optimizing natural product leads, such as those found in Aconitum species nih.govfrontiersin.org.
Metabolism and Biotransformation Studies Preclinical Focus
Identification of Metabolic Pathways in Biological Systems (In Vitro and Animal Models)
In vivo and in vitro investigations have identified several key metabolic pathways for aconitine-type alkaloids, including hydrolysis, demethylation, deoxygenation, hydroxylation, and dehydrogenation. These transformations are largely considered Phase I metabolic reactions that modify the parent structure into different compounds frontiersin.org.
The hydrolysis of the ester bonds at the C-8 and C-14 positions is a principal metabolic pathway for diester-type alkaloids like acetylaconitine (B1212389). This process significantly alters the structure of the parent molecule.
Deacetylation: The initial and most recognized hydrolysis step involves the cleavage of the acetyl group at the C-8 position. This reaction is catalyzed by carboxylesterases (CEs), which are abundant in the liver, plasma, and the mucosa of the gastrointestinal tract nih.gov. This biotransformation converts the diester alkaloid into a monoester derivative.
Debenzoylation: Following deacetylation, the benzoyl group at the C-14 position can also be hydrolyzed arabjchem.org. This second hydrolysis step results in the formation of an alkanolamine alkaloid, which is structurally distinct from the monoester and diester precursors arabjchem.org. The progression from a diester to a monoester and finally to an alkanolamine represents a sequential detoxification pathway arabjchem.org.
In addition to hydrolysis, other significant Phase I reactions contribute to the metabolism of this compound.
Demethylation: O-demethylation is a frequently observed metabolic reaction. Studies using liquid chromatography-mass spectrometry have confirmed the presence of demethylated and di-O-demethylated metabolites in vivo . This process involves the removal of methyl groups from the methoxy (B1213986) substituents on the alkaloid core.
Deoxygenation: The metabolic removal of an oxygen atom, or deoxygenation, has also been identified as a biotransformation pathway in animal models . In vivo studies in rats and rabbits have detected deoxygenated metabolites of aconitine (B1665448) .
Hydroxylation and dehydrogenation are further examples of Phase I metabolic reactions that contribute to the biotransformation of aconitine-type alkaloids.
Hydroxylation: This reaction involves the addition of a hydroxyl group to the molecule, a common pathway identified in studies with human and rat liver microsomes .
Dehydrogenation: The removal of hydrogen atoms from the alkaloid structure, leading to the formation of double bonds, is another key metabolic pathway observed in microsomal studies .
Enzymatic Biotransformations and Metabolite Identification
The metabolic conversion of this compound is mediated by specific enzyme systems, primarily Cytochrome P450 (CYP450) and carboxylesterases (CEs).
The primary enzymes involved in the Phase I metabolism of the parent compound, aconitine, are CYP3A4 and CYP3A5 nih.gov. Other isoforms, such as CYP1A1/2, may also play a role . Carboxylesterases, particularly from the CEs1A and CEs2A subfamilies, are responsible for catalyzing the hydrolysis of the ester bonds nih.gov.
Through these enzymatic processes, a variety of metabolites are produced. The identification of these metabolites has been achieved through in vitro and in vivo studies, primarily in rats.
| Metabolic Pathway | Precursor Compound | Resulting Metabolite(s) | Notes |
| Hydrolysis (Deacetylation) | This compound / Aconitine | Benzoylaconitine | Formation of a monoester alkaloid nih.govarabjchem.org. |
| Hydrolysis (Debenzoylation) | Benzoylaconitine | Aconine (B1215550) | Formation of an alkanolamine alkaloid nih.govarabjchem.org. |
| Oxidation | Aconitine | Hydroxylated metabolites | Addition of one or more hydroxyl groups . |
| Demethylation | Aconitine | O-demethylated metabolites | Removal of one or more methyl groups . |
| Dehydrogenation | Aconitine | Dehydrogenated metabolites | Removal of hydrogen atoms . |
| Phase II Conjugation | Aconitine | Glucuronic acid and sulfate derivatives | Observed in small amounts in urine in vivo nih.gov. |
This table is based on metabolic pathways identified for the closely related parent compound, aconitine.
Influence of Traditional Processing Methods on this compound Metabolism and Structural Transformation
Traditional preparation methods, such as decoction (boiling in water), are employed to process plant materials containing this compound. This processing intentionally induces chemical transformations to modify the properties of the alkaloids nih.gov.
The primary transformation that occurs during decoction is the hydrolysis of the ester bonds. Heat and water facilitate the deacetylation at the C-8 position and the debenzoylation at the C-14 position nih.gov. This mirrors the metabolic hydrolysis that occurs in the body. Consequently, this processing converts the original diester-type alkaloids into their less toxic monoester (e.g., benzoylaconitine) and alkanolamine (e.g., aconine) counterparts before administration nih.govarabjchem.org.
Toxicokinetic Studies of this compound Metabolites in Animal Models
Pharmacokinetic studies in animal models, such as rats, provide insight into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound's parent compound, aconitine, and its primary hydrolytic metabolites, benzoylaconine and aconine.
A comparative study in rats after oral administration revealed key differences in their kinetic profiles nih.gov:
Absorption: All three compounds were absorbed rapidly. However, the peak plasma concentration (Cmax) of aconitine (10.99 ng·mL⁻¹) was significantly higher than that of benzoylaconine (3.99 ng·mL⁻¹) and aconine (4.29 ng·mL⁻¹) nih.gov.
Metabolism and Elimination: Aconitine exhibited a much shorter elimination half-life (t1/2) of 1.41 hours compared to benzoylaconine (9.49 hours) and aconine (3.32 hours) nih.gov. This suggests that the parent diester alkaloid is metabolized and/or excreted more rapidly than its hydrolytic metabolites. In vitro studies using rat liver microsomes confirmed that aconitine is metabolized more readily than benzoylaconine and aconine nih.gov.
Excretion: The primary route of excretion varied among the compounds. Aconitine and aconine were found to be excreted mainly through urine, whereas benzoylaconine was primarily eliminated in feces nih.gov.
Distribution: All three alkaloids were distributed throughout the body's organs, though the distribution rate for benzoylaconine and aconine was faster than that for aconitine nih.gov.
The following table summarizes the key pharmacokinetic parameters for aconitine and its metabolites in rats following oral administration.
| Compound | Tmax (h) | Cmax (ng·mL⁻¹) | t1/2 (h) | Primary Excretion Route |
| Aconitine (AC) | ~0.3 | 10.99 | 1.41 | Urine nih.gov |
| Benzoylaconine (BAC) | 0.31 ± 0.17 | 3.99 | 9.49 | Feces nih.gov |
| Aconine (ACN) | ~0.3 | 4.29 | 3.32 | Urine nih.gov |
Data from a pharmacokinetic study in rats nih.gov. Tmax for AC and ACN was reported as being rapidly absorbed, similar to BAC.
Advanced Analytical Methodologies in Acetylaconitine Research
Development of High-Sensitivity and High-Specificity Detection Methods
The development of analytical methods with high sensitivity and specificity is paramount in acetylaconitine (B1212389) research due to its significant biological activity at low concentrations. Early methods for the analysis of Aconitum alkaloids included titration, which lacked specificity as it quantified total alkaloids rather than individual toxic compounds like this compound nih.govnih.gov. Consequently, modern research has shifted towards more advanced and selective techniques.
A significant advancement in this area is the use of liquid chromatography coupled with mass spectrometry (LC-MS) nih.govresearchgate.net. These hyphenated techniques offer remarkable sensitivity and specificity, allowing for the detection of this compound and related alkaloids at trace levels nih.gov. For instance, a method using liquid chromatography/electrospray ionization-time-of-flight mass spectrometry (LC/ESI-TOF-MS) has been developed for the sensitive measurement of aconitine (B1665448) and its analogues in human body fluids and Aconitum tubers, with detection limits in the range of 0.2-0.5 ng/ml nih.gov. Another highly sensitive method, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has been established for the simultaneous determination of eight Aconitum alkaloids, including aconitine and its metabolites, in rat blood, with a linear response range from 0.125 to 1000 nmol/L nih.gov.
Ambient mass spectrometry techniques, such as desorption electrospray ionization mass spectrometry imaging (DESI-MSI) and direct analysis in real time mass spectrometry (DART-MS), have also emerged as powerful tools. These methods allow for the rapid, solvent-free analysis of samples in their native state, offering high throughput and precise quantification with reduced sample and solvent consumption nih.govresearchgate.net.
The specificity of these methods is further enhanced by tandem mass spectrometry (MS/MS), which involves the fragmentation of selected ions to produce characteristic fragment ions. This technique provides structural information that can be used to confirm the identity of this compound and differentiate it from other co-eluting compounds and isomers. The use of multiple reaction monitoring (MRM) in UPLC-MS/MS, for example, provides high specificity and sensitivity for the quantitative analysis of multiple alkaloid components in complex samples nih.govynu.edu.cn.
Chromatographic Separations (e.g., HPLC, UPLC, GC)
Chromatographic techniques are central to the analysis of this compound, providing the necessary separation of this compound from the myriad of other alkaloids and constituents present in herbal extracts and biological samples.
High-Performance Liquid Chromatography (HPLC) has been a cornerstone in the analysis of Aconitum alkaloids. Various HPLC methods have been developed and validated for the simultaneous determination of this compound and other major toxic alkaloids nih.govnih.gov. The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or ammonium formate to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol nih.gov. An ultraviolet (UV) detector is commonly used for quantification, with the detection wavelength typically set around 230 nm scielo.br.
Ultra-Performance Liquid Chromatography (UPLC) , and more broadly, Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over conventional HPLC. UPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which allows for higher separation efficiency, faster analysis times, and reduced solvent consumption nih.govnih.gov. A UPLC-MS/MS method was developed for the simultaneous determination of nine alkaloid components in cultivated Radix Aconitum Vilmoriniani, demonstrating high specificity and sensitivity with a short analysis time ynu.edu.cn. The separation of eight Aconitum alkaloids was achieved on a Waters C18 column (1.7 µm, 50 × 2.1 mm) using a gradient elution with acetonitrile and 0.1% formic acid in water nih.gov.
Gas Chromatography (GC) has also been applied to the analysis of Aconitum alkaloids. However, due to the low volatility and thermal instability of these compounds, derivatization is often required to convert them into more volatile and thermally stable forms prior to GC analysis. While less common than LC methods for routine analysis of this compound, GC-MS can provide excellent separation and structural information.
The table below summarizes typical chromatographic conditions used for the separation of this compound and related alkaloids.
| Parameter | HPLC | UPLC/UHPLC |
| Column | C18 (e.g., 4.6 mm × 250 mm, 5 µm) | C18 (e.g., 2.1 mm × 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., ammonium formate, formic acid) | Acetonitrile and aqueous buffer (e.g., 0.1% formic acid) |
| Elution | Isocratic or Gradient | Gradient |
| Flow Rate | ~1.0 mL/min | ~0.2 - 0.4 mL/min |
| Detection | UV, MS | MS, MS/MS |
Mass Spectrometric Applications in Complex Mixture Analysis (e.g., Q-TOF-MS)
Mass spectrometry (MS) plays a pivotal role in the structural elucidation and sensitive detection of this compound in complex mixtures. When coupled with chromatographic separation techniques, MS provides a powerful tool for the analysis of Aconitum alkaloids.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile compounds like this compound. In positive ion mode, ESI typically produces protonated molecules ([M+H]⁺) nih.gov. By adjusting the orifice voltage, characteristic fragmentation patterns can be induced. For instance, at a lower orifice voltage (e.g., 75 V), molecular ions of aconitine and its analogues are predominantly observed, while at a higher voltage (e.g., 135 V), characteristic fragment ions corresponding to the loss of a neutral molecule (e.g., [M - 60 + H]⁺) become the base peaks nih.gov.
Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry technique that offers accurate mass measurements, which is invaluable for determining the elemental composition of unknown compounds and confirming the identity of known compounds like this compound frontiersin.orgnih.gov. An integrated strategy using UPLC-Q-TOF/MS has been successfully applied to characterize the chemical constituents of raw and processed Tibetan medicine Tiebangchui (Aconitum pendulum), leading to the identification of 70 chemical compounds, including various diterpenoid alkaloids nih.gov. In another study, UHPLC-Q-TOF/MS was used in a metabolomics analysis to investigate altered endogenous metabolites in patients with Aconitum alkaloid poisoning frontiersin.org.
The combination of UPLC with Q-TOF-MS/MS allows for both the separation of complex mixtures and the acquisition of high-resolution full-scan MS and MS/MS data in a single run. This enables the comprehensive identification and structural characterization of a wide range of alkaloids and their metabolites mdpi.com.
The table below presents some of the characteristic mass spectral data for Aconitum alkaloids.
| Compound | [M+H]⁺ (m/z) | Characteristic Fragment Ions (m/z) |
| Aconitine | 646.3 | 586.3, 526.2 |
| Mesaconitine | 632.3 | 572.3, 512.2 |
| Hypaconitine | 616.3 | 556.3, 496.2 |
| Benzoylaconine | 604.3 | 586.3, 482.2 |
| Benzoylmesaconine | 590.3 | 572.3, 468.2 |
| Benzoylhypaconine | 574.3 | 556.3, 452.2 |
Data compiled from various sources.
Application of Chemometrics and Data Mining in Metabolomics and Analytical Research
The vast and complex datasets generated by modern analytical techniques, particularly LC-MS and GC-MS, necessitate the use of advanced data processing tools. Chemometrics and data mining have become indispensable in the metabolomics and analytical research of this compound and other Aconitum alkaloids ynu.edu.cnnih.gov.
Chemometrics employs multivariate statistical methods to extract meaningful information from complex chemical data. Techniques such as Principal Component Analysis (PCA) and Orthogonal Projection to Latent Structures Discriminant Analysis (OPLS-DA) are widely used to analyze the chemical fingerprints of Aconitum species and their processed products nih.gov. PCA can be used to visualize the similarities and differences between samples based on their chemical profiles. OPLS-DA is a supervised method that can be used to identify the chemical markers that contribute most to the discrimination between different groups of samples ynu.edu.cn. For example, a study combining UPLC-ESI-MS with PCA and OPLS-DA successfully identified five alkaloids, including aconitine, that were key to distinguishing between raw and processed Aconitum herbs nih.gov.
Data mining techniques are used to discover patterns and relationships in large datasets. In the context of this compound research, data mining can be applied to metabolomics data to identify biomarkers of toxicity or to understand the metabolic pathways affected by Aconitum alkaloids. By analyzing the metabolic profiles of individuals exposed to Aconitum alkaloids, it is possible to identify significantly altered endogenous metabolites and gain insights into the mechanisms of intoxication frontiersin.org.
The integration of these advanced analytical methodologies with powerful data analysis tools provides a comprehensive platform for the study of this compound. This integrated approach is crucial for ensuring the quality and safety of herbal medicines containing Aconitum species, advancing our understanding of their toxicology, and exploring their potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
